Chromium;methyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

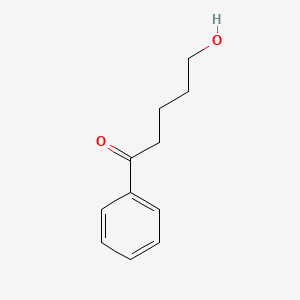

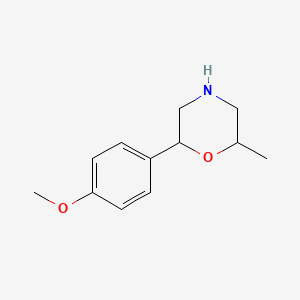

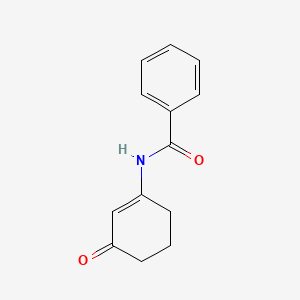

Chromium;methyl benzoate is an organic compound that belongs to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. The chemical formula for methyl benzoate is C8H8O2. This compound is a colorless liquid with a pleasant, fruity aroma and is poorly soluble in water but miscible with organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl benzoate is commonly synthesized through the esterification of benzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions involve refluxing the mixture of benzoic acid and methanol with the acid catalyst for a few hours until equilibrium is reached .

Industrial Production Methods

In industrial settings, methyl benzoate can also be produced using microwave-assisted esterification. This method involves the use of microwave energy as a source of heat, which provides a safe, economic, and green method of heating. The esterification is carried out using a heterogeneous catalyst, such as zeolite Hβ, which enhances the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl benzoate undergoes various types of chemical reactions, including:

Electrophilic Substitution: Electrophiles attack the benzene ring, such as in the nitration reaction with nitric acid to form methyl 3-nitrobenzoate.

Nucleophilic Substitution: Nucleophiles attack the carbonyl center, such as in the hydrolysis reaction with aqueous sodium hydroxide to produce methanol and sodium benzoate.

Common Reagents and Conditions

Electrophilic Substitution: Nitric acid and sulfuric acid as catalysts.

Nucleophilic Substitution: Aqueous sodium hydroxide.

Major Products

Electrophilic Substitution: Methyl 3-nitrobenzoate.

Nucleophilic Substitution: Methanol and sodium benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.

Biology: Acts as an attractant for orchid bees, which is useful for studying these insects.

Medicine: Methyl p-bromobenzoate, a derivative, is used as a raw material for antitumor drugs.

Industry: Employed as a fragrance additive in perfumes and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of methyl benzoate involves its interaction with various molecular targets and pathways. For instance, as a pesticide, it acts as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant. These modes of action make it effective against a range of agricultural, stored product, and urban insect pests .

Vergleich Mit ähnlichen Verbindungen

Methyl benzoate can be compared with other similar compounds in the benzoate ester family, such as:

Ethyl benzoate: Similar in structure but with an ethyl group instead of a methyl group.

Propyl benzoate: Similar in structure but with a propyl group instead of a methyl group.

Uniqueness

Methyl benzoate is unique due to its pleasant aroma, making it valuable in the fragrance industry. Additionally, its effectiveness as a natural pesticide offers an environmentally friendly alternative to synthetic chemical pesticides .

List of Similar Compounds

- Ethyl benzoate

- Propyl benzoate

- Benzyl benzoate

Eigenschaften

Molekularformel |

C16H16CrO4 |

|---|---|

Molekulargewicht |

324.29 g/mol |

IUPAC-Name |

chromium;methyl benzoate |

InChI |

InChI=1S/2C8H8O2.Cr/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*2-6H,1H3; |

InChI-Schlüssel |

UBNHVLMBUBVJQG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC=C1.COC(=O)C1=CC=CC=C1.[Cr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)

![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)

![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)